molecular formula C11H15NO2 B8487671 Methyl 3-(4-amino-2-methylphenyl)propanoate

Methyl 3-(4-amino-2-methylphenyl)propanoate

Cat. No. B8487671
M. Wt: 193.24 g/mol
InChI Key: PFUCHFQQAZBFDR-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-2-methylphenyl)propanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(4-amino-2-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-7-10(12)5-3-9(8)4-6-11(13)14-2/h3,5,7H,4,6,12H2,1-2H3

InChI Key

PFUCHFQQAZBFDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)CCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3-(2-Methyl-4-nitro-phenyl)-acrylic acid methyl ester (1.47 g, 6.64 mmol) and 5% Pd/C (0.29 g) in MeOH (100 mL) is exposed to a hydrogen atmosphere (60 psi) for 12 h. The mixture is filtered through Celite and purified by flash chromatography to yield the title compound (0.99 g, 77%).
Name
3-(2-Methyl-4-nitro-phenyl)-acrylic acid methyl ester
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A reaction was performed according to the synthesis method of Intermediate 1 by using Intermediate 7 (2.0 g) and 10% palladium hydroxide/activated carbon (1.5 g). The reaction mixture was filtered through Celite, and the solvent of the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography (Yamazen, n-hexane:ethyl acetate=3:1), and the solvent was evaporated under reduced pressure by using a rotary evaporator to obtain the title compound (1.5 g) (the reaction was performed in THF solvent (20 ml) for 20 hours).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

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